molecular formula C13H17NO4 B14897884 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14897884
M. Wt: 251.28 g/mol
InChI Key: RGRFDPKFVLJVDF-UHFFFAOYSA-N
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Description

2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound with a complex structure that includes an amino group, a benzyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach is to start with the appropriate benzylamine derivative, which undergoes a series of reactions including alkylation, cyclization, and carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis machines can streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring can also interact with hydrophobic pockets in proteins, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzoic acid: Similar structure but lacks the dioxolane ring.

    2-(2-Amino-4-methylphenyl)acetic acid: Similar structure but lacks the dioxolane ring.

    2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

The presence of the dioxolane ring in 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid distinguishes it from other similar compounds. This ring can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C13H17NO4/c1-9-2-3-10(11(14)6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16)

InChI Key

RGRFDPKFVLJVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)O)N

Origin of Product

United States

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